molecular formula C17H17NO4 B268567 4-(Acetylamino)phenyl 3-ethoxybenzoate

4-(Acetylamino)phenyl 3-ethoxybenzoate

Cat. No.: B268567
M. Wt: 299.32 g/mol
InChI Key: OGOJWVZWFYNWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 3-ethoxybenzoate is an organic compound featuring a benzoate ester backbone with two key substituents: a 3-ethoxy group on the benzene ring and a 4-acetylamino phenyl moiety. This structure combines the ester functional group’s reactivity with the electron-donating ethoxy group and the hydrogen-bonding capability of the acetylamino group.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4-acetamidophenyl) 3-ethoxybenzoate

InChI

InChI=1S/C17H17NO4/c1-3-21-16-6-4-5-13(11-16)17(20)22-15-9-7-14(8-10-15)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

OGOJWVZWFYNWMM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Functional Groups Notable Properties/Applications Reference
4-(Acetylamino)phenyl 3-ethoxybenzoate 3-ethoxy, 4-acetylamino phenyl ester Precursor for bioactive heterocycles
N-(3-ethoxyphenyl)acetamide 3-ethoxy, acetamide (amide linkage) Potential analgesic/antipyretic agent
Ethyl 4-methylaminobenzoate 4-methylamino, ethyl ester Ester hydrolysis studies
4-Ethylphenyl N-methylcarbamate Carbamate linkage, 4-ethyl substituent Insecticidal applications
4-Bromo-2-...phenyl 4-ethoxybenzoate (CAS 769148-78-9) 4-bromo, 4-ethoxy benzoate Enhanced electrophilicity for nucleophilic substitution
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Sulfonamide, bromo, hydrazide Antitubercular activity (synthetic focus)

Functional Group Impact on Reactivity and Bioactivity

  • Ester vs. Carbamates, however, exhibit intermediate stability, making them suitable for prolonged biological activity (e.g., insecticides) .
  • Substituent Effects: The 3-ethoxy group in the target compound is electron-donating, which may enhance resonance stabilization of the aromatic ring compared to electron-withdrawing groups (e.g., bromo in CAS 769148-78-9). Bromo-substituted analogs are more reactive in electrophilic aromatic substitution, enabling diverse derivatization . The 4-acetylamino group facilitates hydrogen bonding, a feature shared with sulfonamide derivatives (e.g., compound 18 in ), which are known for antitubercular activity .
  • Biological Activity: While direct data for this compound are sparse, its heterocyclic derivatives (e.g., thiadiazoles, pyridazinones) demonstrate antimicrobial and anti-inflammatory properties. Sulfonamide analogs, such as those in , highlight the role of sulfonyl groups in enhancing target binding affinity .

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